REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH:10]=[CH2:11])(=[O:7])[CH2:2][CH2:3][CH2:4]CC.C(OCC=C)(=O)CC>>[C:1]1(=[O:7])[O:8][CH2:9][CH2:10][CH2:11]1.[CH:3]([CH2:2][C:1]([OH:8])=[O:7])=[CH2:4]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |